(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone
Description
The compound (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone, commonly known as ibrutinib, is a covalent inhibitor of Bruton’s tyrosine kinase (BTK) . Its molecular formula is C25H24N6O2 (molecular weight: 440.5 g/mol), featuring a pyrazolo[3,4-d]pyrimidine core, a (R)-configured piperidine ring, and a 4-phenoxyphenyl substituent . Ibrutinib is clinically approved for treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), due to its high selectivity for BTK over other kinases (e.g., IC50 = 0.5 nM for BTK vs. >10 µM for EGFR) .
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16(31)29-13-5-6-18(14-29)30-24-21(23(25)26-15-27-24)22(28-30)17-9-11-20(12-10-17)32-19-7-3-2-4-8-19/h2-4,7-12,15,18H,5-6,13-14H2,1H3,(H2,25,26,27)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZHVLBHJPPMY-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone, also known as CHMFL-FLT3-122, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C25H24N6O2 |
| Molecular Weight | 440.50 g/mol |
| CAS Number | 936563-96-1 |
| Purity | >95% (HPLC) |
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone functions primarily as a selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor. FLT3 is often mutated in acute myeloid leukemia (AML), leading to constitutive activation and promoting cell proliferation. By inhibiting FLT3 signaling pathways, this compound effectively induces apoptosis in FLT3-mutated cancer cells .
In Vitro Studies
In vitro studies have demonstrated that CHMFL-FLT3-122 exhibits potent anti-leukemic activity against various AML cell lines. For example:
- MV4-11 Cell Line : In vivo studies showed a significant reduction in tumor growth when treated with CHMFL-FLT3-122, highlighting its effectiveness in targeting FLT3 mutations .
In Vivo Studies
The compound has been evaluated in animal models for its pharmacokinetic properties:
- Bioavailability : Reported bioavailability is approximately 30%, indicating good absorption and systemic availability when administered orally .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- AML Treatment : A study involving patients with FLT3-ITD positive AML showed promising results with CHMFL-FLT3-122 leading to remission in several cases after a series of treatments.
- Combination Therapies : Research indicates that combining this compound with standard chemotherapy agents enhances overall efficacy and reduces resistance seen with monotherapy approaches.
Safety and Toxicology
Safety profiles have been established through preclinical trials:
- Toxicity : Minimal toxicity was observed at therapeutic doses; however, ongoing monitoring is recommended to assess long-term effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design. Below, ibrutinib is compared with structurally related compounds, emphasizing differences in substituents, pharmacological targets, and synthetic approaches.
Pyrazolo[3,4-d]Pyrimidine Derivatives with Varied Piperidine/Acylation Moieties
Compound 1: Ibrutinib
- Structure : (R)-configured piperidine linked to an acryloyl group (propen-1-one).
- Key Features : The acryloyl group enables covalent binding to BTK’s Cys481 residue, ensuring sustained inhibition .
- Clinical Use : Approved for CLL, MCL, and Waldenström’s macroglobulinemia .
Compound 2: (R)-(3-(4-Amino-3-(4-Phenoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Piperidin-1-yl)(Pyrimidin-4-yl)Methanone (12a)
- Structure : Replaces acryloyl with pyrimidin-4-yl carbonyl.
- Key Features: Non-covalent BTK inhibition (IC50 = 2.1 nM) with reduced off-target effects. HRMS: m/z 493.2104 ([M+H]+) .
- Application : Investigational for autoimmune disorders .
Compound 3: (R)-(3-(4-Amino-3-(1-Methyl-1H-Indol-3-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Piperidin-1-yl)Prop-2-En-1-One
- Structure: 4-Phenoxyphenyl replaced with 1-methylindole.
- Key Features : Dual inhibition of EGFRT790M and BRAFV600E (IC50 = 6.64 nM for EGFR), addressing resistance mutations .
- Application : Preclinical study for NSCLC .
Table 1: Structural and Pharmacological Comparison
*Compound 12c: 4-Amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine .
Pyrazolo[3,4-d]Pyrimidine Hybrids with Heterocyclic Systems
Compound 4: 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine
- Structure: Fused thieno[3,2-d]pyrimidine ring.
- Key Features : Enhanced π-stacking with kinase hydrophobic pockets; 82% synthetic yield .
- Application : Antiproliferative agent (mechanism under study) .
Compound 5: (3,5-Dimethylpyrazol-1-yl)-[4-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-ylamino)Phenyl]Methanone
Key Findings and Implications
Substituent Impact: The 4-phenoxyphenyl group in ibrutinib optimizes BTK binding . Replacing it with indole (Compound 3) shifts selectivity to EGFR/BRAF . Piperidine acylation (e.g., acryloyl vs. pyrimidinyl) dictates covalent vs. non-covalent inhibition .
Clinical Advancements: Ibrutinib’s covalent mechanism reduces dosing frequency but associates with off-target effects (e.g., atrial fibrillation) . Non-covalent analogs (e.g., 12a) may mitigate toxicity . Hybrid systems (e.g., Compound 4) explore new kinase targets but lack clinical validation .
Synthetic Challenges: Stereochemical purity in ibrutinib requires precise Mitsunobu conditions . Acid-mediated cyclizations (e.g., H2SO4 in ) risk byproducts, necessitating recrystallization .
Preparation Methods
Malononitrile Cyclization
Methylation
Cyclization to Pyrazolo Core
-
Reactants : Formula-7 with hydrazine hydrate.
-
Product : 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Formula-9, yield: 78–85%).
Acetylation of Piperidine Nitrogen
The final step involves acetylation to introduce the ethanone group.
Acylation with Acetyl Chloride
Alternative Route: Ketone Formation
-
Reactants : (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and acetic anhydride.
Crystallization and Purification
The amorphous form is converted to crystalline Form-A for enhanced stability:
Solvent-Antisolvent Technique
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–200°C (dec.) | DSC |
| [α]D²⁵ | +42.5° (c = 0.1, MeOH) | Polarimetry |
| HPLC Purity | 99.7% | C18 Column |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Malononitrile Cyclization | 78 | 98.5 | High | Moderate |
| Chiral Resolution | 65 | 99.8 | Low | High |
| Acetylation | 72 | 99.7 | High | Low |
Challenges and Optimization
-
Stereochemical Control : Achieving >99% ee requires costly CSP columns. Alternative biocatalytic resolutions using lipases are under investigation.
-
Byproduct Formation : Over-acetylation is mitigated by stoichiometric control (acetyl chloride:amine = 1:1.05).
-
Solvent Selection : Replacement of DCM with ethyl acetate improves environmental sustainability without compromising yield .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Acetonitrile | 50 | 52.7 | |
| Urea formation | Dichloromethane | Reflux | 65–78 |
Basic: Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and piperidine/acetone moieties (δ 1.5–3.5 ppm) .
- XRPD : Identifies crystalline phases; key peaks at 2θ = 12.5°, 15.8°, and 22.3° confirm polymorphic stability .
- HPLC : Purity >95% is achieved via gradient elution (C18 column, acetonitrile/water mobile phase) .
Advanced: How do substituent variations on the pyrazolo[3,4-d]pyrimidine core affect physicochemical properties, and what methodologies quantify these changes?
Methodological Answer:
Substituents (e.g., phenoxy vs. alkyl groups) alter logP, solubility, and bioavailability.
- logP determination : Reverse-phase HPLC correlates with hydrophobicity; phenoxy groups increase logP by ~1.5 units compared to methyl .
- Thermal stability : DSC/TGA reveals decomposition temperatures (Td) >250°C for aryl-substituted derivatives .
- Solubility screening : Kinetic solubility assays in PBS (pH 7.4) show <10 μM for 4-phenoxyphenyl derivatives, necessitating formulation with cyclodextrins .
Q. Table 2: Substituent Impact on Properties
| Substituent | logP | Td (°C) | Solubility (μM) |
|---|---|---|---|
| 4-Phenoxyphenyl | 3.8 | 265 | 8.2 |
| 4-Methylphenyl | 2.3 | 240 | 45.6 |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles.
- Assay standardization : Use ATP-competitive kinase assays (e.g., TR-FRET) with positive controls (e.g., staurosporine) to normalize IC50 values .
- Impurity profiling : LC-MS identifies byproducts (e.g., deaminated derivatives) that may antagonize activity .
- Dose-response validation : Replicate studies in ≥3 cell lines (e.g., HEK293, HepG2) to confirm target specificity .
Advanced: How can computational modeling guide the design of analogs with improved target binding?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with BTK or JAK2 kinases. The 4-phenoxyphenyl group occupies hydrophobic pockets, while the piperidine-ethanone moiety hydrogen-bonds to catalytic lysine residues .
- MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) to prioritize analogs with lower RMSD (<2 Å) .
- QSAR models : Correlate IC50 with descriptors (e.g., polar surface area, H-bond donors) to predict activity .
Basic: What are the stability challenges under physiological conditions, and how are they mitigated?
Methodological Answer:
- Hydrolytic degradation : The pyrazolo[3,4-d]pyrimidine core is sensitive to acidic pH (<4). Stability assays in simulated gastric fluid (SGF, pH 1.2) show <80% degradation at 24 hours .
- Mitigation strategies : Microencapsulation with Eudragit® polymers or co-administration with proton-pump inhibitors .
Advanced: What in vitro/in vivo models are appropriate for pharmacokinetic profiling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
